molecular formula C14H19BrClNO2 B15128571 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride

Cat. No.: B15128571
M. Wt: 348.66 g/mol
InChI Key: NFXOSZVQXKGRCH-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H19BrClNO2 and a molecular weight of 348.66 g/mol . This compound is primarily used in research and development settings and is known for its unique chemical structure, which includes a piperidine ring substituted with a bromo and ethoxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactions and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The ethoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and ethoxybenzoyl groups allows for versatile chemical modifications and potential interactions with various biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C14H19BrClNO2

Molecular Weight

348.66 g/mol

IUPAC Name

(2-bromo-4-ethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C14H18BrNO2.ClH/c1-2-18-11-3-4-12(13(15)9-11)14(17)10-5-7-16-8-6-10;/h3-4,9-10,16H,2,5-8H2,1H3;1H

InChI Key

NFXOSZVQXKGRCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C2CCNCC2)Br.Cl

Origin of Product

United States

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